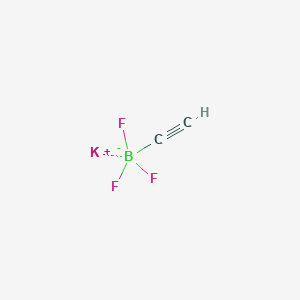

Potassium ethynyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;ethynyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBF3.K/c1-2-3(4,5)6;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQENCCCNPRHCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C#C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674908 | |

| Record name | Potassium ethynyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892869-21-5 | |

| Record name | Potassium ethynyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM ETHYNYLTRIFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Ethynyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Potassium Ethynyltrifluoroborate in Modern Synthesis

In the landscape of contemporary organic chemistry and drug discovery, the pursuit of stable, versatile, and efficient reagents is paramount. This compound, K[HC≡CBF₃], has emerged as a significant player, offering a compelling alternative to traditional organometallic reagents for the introduction of the ethynyl moiety.[1] Unlike the often pyrophoric and moisture-sensitive nature of alkynyl lithium or Grignard reagents, this compound is a crystalline, free-flowing solid that exhibits remarkable stability to both air and moisture.[2][3] This inherent stability simplifies handling and storage, making it an attractive building block in complex multi-step syntheses and high-throughput screening endeavors.[4][5]

This technical guide, designed for the discerning researcher and drug development professional, provides an in-depth exploration of the synthesis, characterization, and application of this compound. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and validated understanding of this powerful synthetic tool.

Synthesis of this compound: A Tale of Two Precursors

The preparation of this compound is accessible through well-established synthetic routes, primarily revolving around the formation of an ethynylboron intermediate followed by fluorination. The choice of starting material often dictates the specific nuances of the procedure, with two principal methods dominating the literature.

Method 1: The Grignard Approach - A Classic Route to a Modern Reagent

This widely employed method leverages the in-situ formation of an ethynyl Grignard reagent, which is subsequently trapped with a boron electrophile. The resulting boronate intermediate is then converted to the desired trifluoroborate salt.

Causality and Experimental Insight: The use of a Grignard reagent is a foundational strategy in C-C bond formation. Its reaction with a trialkyl borate, such as trimethyl borate, efficiently creates the crucial carbon-boron bond. The subsequent fluorination with potassium hydrogen difluoride (KHF₂) is a key step, driven by the high affinity of boron for fluorine, resulting in the thermodynamically stable trifluoroborate salt.[6] The choice of KHF₂ over other fluoride sources like KF is critical; KHF₂ is more effective in displacing the alkoxy groups from the boronate intermediate.[6]

Materials:

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Trimethyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Water

-

Diethyl ether

Procedure:

-

To a solution of ethynylmagnesium bromide in THF (10.0 mmol, 20 ml of a 0.5 M THF solution) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add trimethyl borate (1.59 g, 15.3 mmol) dropwise.

-

Stir the resulting solution for 1 hour at -78 °C.

-

Allow the reaction mixture to warm to -20 °C and continue stirring for an additional hour.

-

To the resulting white suspension, add a solution of KHF₂ (4.71 g, 60.3 mmol) in water (15 ml).

-

Stir the mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.

-

Concentrate the reaction mixture in vacuo to remove the solvents.

-

Dissolve the residue in hot acetone and filter to remove inorganic salts.

-

The filtrate is then concentrated, and the product can be precipitated with diethyl ether to yield this compound as a white solid.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by the characterization methods detailed in the subsequent section. The formation of a white precipitate upon addition of KHF₂ is a strong visual indicator of successful trifluoroborate salt formation.

Method 2: The Silylacetylene Strategy - An Alternative Pathway

An alternative and often convenient route utilizes trimethylsilylacetylene as the starting material. This method involves the deprotection of the silyl group followed by reaction with a boron source and subsequent fluorination.

Causality and Experimental Insight: Trimethylsilylacetylene is a stable and easily handled liquid, offering an advantage over gaseous acetylene. The deprotection to generate the acetylide can be achieved with a variety of reagents, with fluoride sources like potassium fluoride being particularly effective. The subsequent steps mirror the Grignard approach, involving reaction with a trialkyl borate and fluorination with KHF₂.

Caption: Workflow for the synthesis of this compound from trimethylsilylacetylene.

Characterization: Confirming the Identity and Purity of this compound

Rigorous characterization is the cornerstone of scientific integrity. A combination of spectroscopic techniques is employed to unequivocally confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Multinuclear NMR (¹H, ¹³C, ¹¹B, and ¹⁹F) provides a comprehensive picture of the molecule's connectivity and electronic environment.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity & Coupling Constants (J) / Hz | Assignment | Reference |

| ¹H | DMSO-d₆ | ~2.5 (overlaps with solvent) | s | HC≡ | [7] |

| ¹³C | DMSO-d₆ | 96.98 | br s | ≡C-B | [4][7] |

| Not explicitly reported, but expected ~70-80 | s | HC≡ | [8] | ||

| ¹¹B | DMSO-d₆ | 3.5 - 4.0 | q, ¹J(B,F) ≈ 48-50 Hz | BF₃ | [4][7] |

| ¹⁹F | DMSO-d₆ | -135 to -140 | q, ¹J(F,B) ≈ 48-50 Hz | BF₃ | [4][7] |

Expertise in Interpretation: The ¹³C NMR signal for the carbon attached to the boron is characteristically broad due to the quadrupolar relaxation of the ¹¹B nucleus.[4][7] The observation of a quartet in both the ¹¹B and ¹⁹F NMR spectra, arising from the coupling between one boron and three fluorine atoms, is a definitive confirmation of the trifluoroborate moiety.[4][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (alkynyl) | ~3300 | Stretching |

| C≡C (alkynyl) | ~2100 | Stretching |

| B-F | ~1000-1100 | Stretching |

Causality in Spectral Features: The sharp absorption band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. The C≡C triple bond stretch is typically observed in the 2100-2260 cm⁻¹ region; its presence confirms the ethynyl backbone. The strong absorption in the 1000-1100 cm⁻¹ range is indicative of the B-F bonds in the trifluoroborate anion.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the ethynyltrifluoroborate anion, confirming its elemental composition.

Challenges and Solutions in MS Analysis: Obtaining accurate mass measurements for organotrifluoroborates can be challenging due to their polarity and low molecular weight.[9] Electrospray ionization (ESI) in negative ion mode is the preferred method, where the [M-K]⁻ anion is observed.[9][10]

| Ion | Calculated Exact Mass |

| [C₂HBF₃]⁻ | 93.0118 |

Chemical Properties and Reactivity: A Versatile Building Block

This compound's stability and reactivity profile make it a highly versatile reagent in organic synthesis.

Stability: As previously mentioned, it is a white, crystalline solid that is stable in air and moisture, allowing for easy handling and storage.[2]

Reactivity: The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][11]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction enables the formation of a carbon-carbon bond between the ethynyl group of the trifluoroborate and an aryl or vinyl halide/triflate.

Mechanistic Overview: The catalytic cycle of the Suzuki-Miyaura reaction with an organotrifluoroborate involves several key steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation of the organotrifluoroborate to the palladium(II) center, and reductive elimination to form the product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with this compound.

Applications in Drug Discovery and Development

The ethynyl group is a valuable pharmacophore in medicinal chemistry. Its linear geometry and electronic properties can lead to enhanced binding affinity and improved metabolic stability of drug candidates. This compound serves as a key reagent for introducing this moiety into complex molecules.

Case Study: Synthesis of Biaryl Acetylenes The synthesis of biaryl acetylenes, a common structural motif in pharmaceuticals and materials science, is readily achieved through the Suzuki-Miyaura coupling of an aryl halide with this compound. This reaction is compatible with a wide range of functional groups, making it suitable for late-stage functionalization in drug discovery programs.[5]

Safety and Handling

While this compound is significantly more stable than many other organometallic reagents, proper laboratory safety practices are essential.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion: A Modern Reagent for Modern Challenges

This compound has firmly established itself as a valuable and practical reagent in the synthetic chemist's toolbox. Its enhanced stability, ease of handling, and robust reactivity in cross-coupling reactions make it an ideal choice for the introduction of the ethynyl group in both academic research and industrial drug development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in the principles of scientific integrity and experimental causality. As the demands for more efficient and sustainable synthetic methodologies continue to grow, the role of well-characterized and reliable reagents like this compound will only become more critical.

References

-

Frohn, H.-J., & Bardin, V. V. (2001). (Fluoroorgano)fluoroboranes and -borates. 14. Preparation of Potassium ((Perfluoroorgano)ethynyl)trifluoroborates K[RFCtCBF3]. Organometallics, 20(23), 4750–4758. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

de Oliveira, B. L., de Menezes, P. H., & da Silva, A. C. M. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

de Oliveira, B. L., de Menezes, P. H., & da Silva, A. C. M. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Deagostino, A., Prandi, C., & Venturello, P. (2005). Accurate Mass Determination of Organotrifluoroborates. Scilit. [Link]

-

Deagostino, A., Prandi, C., & Venturello, P. (2005). Accurate Mass Determination of Organotrifluoroborates. Tetrahedron Letters, 46(43), 7389-7391. [Link]

-

Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. [Link]

-

SpectraBase. (n.d.). Potassium vinyltrifluoroborate. Retrieved from [Link]

-

Lee, C.-H., & Lin, C.-H. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(11), 2977. [Link]

-

UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). POTASSIUM-(1-DECYN-1-YL)-TRIFLUOROBORATE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2021). CN112159424A - Synthesis process of trimethylsilylacetylene.

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. Retrieved from [Link]

-

Wang, M., et al. (2020). 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3. Chemical Communications, 56(82), 12341-12344. [Link]

-

Hayes, S. E., & Jakobson, C. G. (2003). Three-Coordinated Boron-11 Chemical Shifts in Borates. The Journal of Physical Chemistry B, 107(30), 7430–7436. [Link]

-

CP Lab Safety. (n.d.). Potassium ethynyl trifluoroborate, min 95%, 1 gram. Retrieved from [Link]

-

SpectraBase. (n.d.). Potassium tetrafluoroborate. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]

-

ResearchGate. (n.d.). Research of KBrF4 Production by Fluorination Methods of Potassium Bromide. Retrieved from [Link]

Sources

- 1. [PDF] Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 2. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. smrl.stanford.edu [smrl.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 11. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

An In-Depth Technical Guide to Potassium Ethynyltrifluoroborate: Properties, Synthesis, and Applications

Abstract: Potassium ethynyltrifluoroborate (E-TFB) has emerged as a cornerstone reagent in modern organic synthesis, valued for its unique combination of stability and reactivity. As a crystalline, air- and moisture-stable solid, it serves as a robust and versatile source of the ethynyl moiety, circumventing the challenges associated with gaseous acetylene or volatile and highly reactive organometallic alkynes. This guide provides a comprehensive overview of the physical and chemical properties of E-TFB, detailed protocols for its synthesis and handling, and an in-depth exploration of its application in pivotal carbon-carbon bond-forming reactions, with a particular focus on its role in pharmaceutical and materials science research.

Introduction: The Rise of Organotrifluoroborates

The development of potassium organotrifluoroborates has revolutionized transition metal-catalyzed cross-coupling reactions.[1] Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines and exhibit sensitivity to air and moisture, organotrifluoroborate salts are tetracoordinate boron species, granting them significantly enhanced stability.[2] This stability does not come at the cost of reactivity; under appropriate catalytic conditions, they serve as excellent nucleophilic partners.

This compound, in particular, offers a safe and efficient method for the direct introduction of a terminal alkyne. This functional group is a critical building block in drug discovery, serving as a versatile handle for bio-conjugation via "click" chemistry, a precursor to various heterocycles, and a key structural element in many biologically active compounds.[3] This guide aims to equip researchers, chemists, and drug development professionals with the technical knowledge to effectively utilize this powerful reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of E-TFB is essential for its proper handling, characterization, and application in synthesis.

Physical Properties

This compound is a white to off-white crystalline solid.[1] It is notably stable under atmospheric conditions and can be stored for extended periods without significant decomposition, a key advantage over many other organoboron reagents.[1] While precise quantitative solubility data is not widely published, its solubility profile can be inferred from synthetic procedures. It is soluble in hot acetone (used for purification) and sufficiently soluble in solvent mixtures like THF/water and dioxane/water to participate effectively in cross-coupling reactions.[4] A summary of its key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 892869-21-5 | [1][5] |

| Molecular Formula | C₂HBF₃K | [1][5] |

| Molecular Weight | 131.93 g/mol | [5][6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 211.2-212.0 °C (with decomposition) | [1] |

| Solubility | Soluble in hot acetone; used in THF/water mixtures | [4] |

Table 1: Key Physical Properties of this compound.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of E-TFB. The following data, primarily acquired in DMSO-d₆, serves as a reference for researchers.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of E-TFB. The key spectral features are summarized in Table 2. The resonance for the carbon atom bonded to boron is characteristically broad due to the quadrupolar relaxation mechanism of the ¹¹B nucleus.[4]

| Nucleus | Solvent | Chemical Shift (δ) | Coupling Constant (J) | Notes |

| ¹H | DMSO-d₆ | ~2.5 ppm | - | The exact shift can be obscured by the residual solvent peak. |

| ¹³C | DMSO-d₆ | ~97.0 ppm | - | Signal for the carbon bonded to boron is broad. |

| ~75.0 ppm | - | Signal for the terminal alkyne carbon. | ||

| ¹¹B | DMSO-d₆ | ~2.9 ppm | ¹J(B-F) ≈ 47.4 Hz | Appears as a 1:3:3:1 quartet. |

| ¹⁹F | DMSO-d₆ | ~-139.5 ppm | ¹J(F-B) ≈ 47.5 Hz | Appears as a 1:1:1:1 quartet. |

Table 2: NMR Spectroscopic Data for this compound. Data sourced from Menezes, P. H., et al. (2009).[4][7]

Infrared (IR) Spectroscopy: While a specific, published IR spectrum for E-TFB is not readily available, the characteristic absorption bands can be predicted based on its functional groups. Key expected peaks include:

-

≡C-H stretch: A sharp, strong peak around 3300 cm⁻¹.

-

C≡C stretch: A weak to medium peak in the 2100-2260 cm⁻¹ region.

-

B-F stretch: Strong, broad absorptions typically in the 900-1200 cm⁻¹ region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) of organotrifluoroborates is typically performed using negative mode electrospray ionization (ESI-). The expected molecular anion is [C₂HBF₃]⁻ with a calculated exact mass of 93.0094.[8] Adducts such as [2M + K]⁻ may also be observed.[9]

Synthesis, Purification, and Handling

Synthesis of this compound

The most common and efficient synthesis of E-TFB involves a one-pot, three-step procedure starting from a terminal alkyne precursor.[1] The causality of this workflow is rooted in the sequential generation of increasingly stable organometallic intermediates.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of ethynylmagnesium bromide (1.0 eq, e.g., 20 mL of a 0.5 M solution in THF).

-

Borylation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add trimethyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Warming: Stir the solution for 1 hour at -78 °C, then allow it to warm to -20 °C and stir for an additional hour. A white suspension will form.

-

Fluorination: Prepare a solution of potassium hydrogen difluoride (KHF₂, 6.0 eq) in water. Add this aqueous solution to the reaction mixture at -20 °C.

-

Final Stirring: Stir the resulting mixture for 1 hour at -20 °C and then for 1 hour at room temperature.

-

Purification: Concentrate the reaction mixture in vacuo. Dissolve the resulting solid residue in a minimal amount of hot acetone and filter to remove inorganic salts. The filtrate is then concentrated, and the product can be recrystallized or washed with a cold non-polar solvent to afford pure this compound as a white solid.

Handling and Storage

Storage: E-TFB should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[1] Safety: E-TFB is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Chemical Reactivity and Synthetic Applications

The utility of E-TFB lies in its ability to act as a nucleophilic ethynylating agent in a variety of transition metal-catalyzed reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of E-TFB, enabling the formation of C(sp²)-C(sp) bonds. This reaction is a cornerstone of pharmaceutical synthesis for constructing complex molecular architectures.

Mechanism of Action: The accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates involves a crucial hydrolysis step. The trifluoroborate salt exists in equilibrium with the corresponding boronic acid under the basic, aqueous conditions of the reaction.[10] It is the boronic acid that is the active species in the catalytic cycle. However, alkynyltrifluoroborates hydrolyze extremely slowly. This "slow-release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling.

Experimental Protocol: Coupling with an Aryl Bromide This protocol is a representative example and may require optimization for different substrates.

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add degassed solvent, typically a mixture such as THF/water (10:1) or dioxane/water (10:1), to achieve a concentration of ~0.1 M with respect to the aryl bromide.

-

Catalyst Addition: Add the palladium catalyst system. A common and effective system is a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand such as RuPhos (4-10 mol%).

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl alkyne.

Other Synthetic Applications

While Suzuki-Miyaura coupling is its primary use, E-TFB is also a competent substrate in other important transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): E-TFB can participate in the CuAAC, or "click" reaction, to form 1,2,3-triazoles. This reaction is exceptionally valuable in drug discovery, chemical biology, and materials science for its high efficiency, mild reaction conditions, and broad functional group tolerance. The reaction involves the coupling of E-TFB with an organic azide in the presence of a copper(I) catalyst to yield a boronate-substituted triazole, which can be a versatile intermediate for further functionalization.[3]

Conclusion and Future Outlook

This compound is a highly valuable and practical reagent for the introduction of the ethynyl group in modern organic synthesis. Its bench-top stability, ease of handling, and robust reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to many traditional alkynylating agents. The slow hydrolysis of E-TFB under basic conditions provides a key mechanistic advantage, minimizing unwanted side reactions and improving product yields. As the demand for complex molecules in pharmaceuticals and advanced materials continues to grow, the utility of versatile and reliable building blocks like this compound is set to expand, enabling the efficient and innovative construction of future chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46739296, this compound. Retrieved from [Link].

-

Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link].

-

Frontier Specialty Chemicals. This compound. Retrieved from [Link].

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link].

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. Available at: [Link].

-

Molander, G. A., & Jean-Gérard, L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(5), 879–882. Available at: [Link].

-

Molander, G. A., & Bernardi, C. R. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link].

-

Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135-6140. Available at: [Link].

-

Menezes, P. H., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. Available at: [Link].

-

Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7898–7911. Available at: [Link].

-

Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(20), 4932-4936. Available at: [Link].

-

Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1557-1569. Available at: [Link].

-

Bonnard, M., et al. (2018). One‐pot CuAAC reaction with this compound. ResearchGate. Available at: [Link].

-

Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Journal of Organic Chemistry, 71(16), 5743-5747. Available at: [Link].

-

Molander, G. A., & Jean-Gérard, L. (2010). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 75(15), 5038-49. Available at: [Link].

-

Molander, G. A., & Brown, A. R. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 44(4), 284–295. Available at: [Link].

-

Molander, G. A., & Ellis, N. (2007). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link].

-

Vedejs, E., & Chapman, R. W. (2004). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 15(12), 1835-1838. Available at: [Link].

-

Gravel, M., et al. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 249. Available at: [Link].

-

Bardin, V. V., et al. (2012). Reactions of fluoroalk-1-en-1-yltrifluoroborate and perfluoroalk-1-yn-1-yltrifluoroborate salts and selected hydrocarbon analogues with hydrogen fluoride and with halogenating agents in aHF and in basic solvents. Journal of Fluorine Chemistry, 135, 164-169. Available at: [Link].

-

Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. Available at: [Link].

-

SpectraBase. Potassium vinyltrifluoroborate Spectrum. Retrieved from [Link].

-

Vedejs, E., & Chapman, R. W. (2004). Accurate mass determination of organotrifluoroborates. Scilit. Available at: [Link].

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. scribd.com [scribd.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | C2HBF3K | CID 46739296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Potassium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Potassium Ethynyltrifluoroborate (CAS 892869-21-5)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Ethynylation Chemistry

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the introduction of an ethynyl group is a critical transformation for modulating biological activity, enhancing molecular rigidity, and providing a versatile handle for further functionalization. For years, chemists have navigated the challenges associated with traditional ethynylating agents, which often suffer from instability, poor functional group tolerance, and hazardous handling requirements. The advent of potassium ethynyltrifluoroborate has marked a significant advancement, offering a robust and user-friendly alternative.

This compound stands out due to its exceptional stability to both air and moisture, a stark contrast to many organoboron and organometallic reagents.[1][2] This stability is not merely a matter of convenience; it translates to more reliable and reproducible reaction outcomes, a critical factor in the highly regulated environment of pharmaceutical development. As crystalline, free-flowing solids, organotrifluoroborates simplify storage and handling, obviating the need for specialized inert atmosphere techniques in many cases.[1][3]

This guide provides an in-depth exploration of this compound, from its fundamental properties to its state-of-the-art applications in cross-coupling reactions. It is designed to equip researchers with the technical knowledge and practical insights necessary to effectively integrate this powerful reagent into their synthetic workflows.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 892869-21-5 | [4][5] |

| Molecular Formula | C₂HBF₃K | [5] |

| Molecular Weight | 131.94 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Stability | Air and moisture stable | [1][2] |

graph "Potassium_ethynyltrifluoroborate_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "K+" [pos="0,1!", fontcolor="#202124"]; B [pos="1.5,0!", shape=point]; C1 [pos="2.5,0!", label="C", fontcolor="#202124"]; C2 [pos="3.5,0!", label="CH", fontcolor="#202124"]; F1 [pos="1.5,1!", label="F", fontcolor="#202124"]; F2 [pos="1, -0.87!", label="F", fontcolor="#202124"]; F3 [pos="2, -0.87!", label="F", fontcolor="#202124"];edge [color="#4285F4"]; B -- C1; C1 -- C2 [style=dotted]; // To represent triple bond B -- F1; B -- F2; B -- F3; // Invisible nodes and edges for triple bond node [shape=point, width=0]; p1 [pos="2.9,0.1!"]; p2 [pos="2.9,-0.1!"]; edge [color="#4285F4"]; C1 -- p1 [arrowhead=none]; p1 -- C2 [arrowhead=none]; C1 -- p2 [arrowhead=none]; p2 -- C2 [arrowhead=none]; // Brackets for the anion node [shape=plaintext, fontcolor="#202124"]; bracket1 [label="[", pos="0.5,-1.2!"]; bracket2 [label="]-", pos="4,-1.2!"];

}

Caption: Structure of this compound.

The Workhorse Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[3] The use of this compound as the nucleophilic partner in this reaction has further expanded its utility, providing a reliable method for the introduction of the ethynyl moiety. A key advantage of organotrifluoroborates in this context is their resistance to protodeboronation, a common side reaction with boronic acids that can diminish yields and complicate stoichiometry.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction with this compound generally follows the established pathway of oxidative addition, transmetalation, and reductive elimination. The stability of the trifluoroborate salt necessitates an activation step, typically achieved with a base, to generate the more reactive boronic acid or a related species in situ. This controlled release of the active nucleophile contributes to the clean and efficient nature of these couplings.

Caption: Suzuki-Miyaura Catalytic Cycle.

Field-Proven Experimental Protocol: Ethynylation of an Aryl Halide

This protocol is a representative example for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 3.0 equiv)

-

Solvent (e.g., THF/H₂O, 9:1 v/v)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and cesium carbonate.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Excess of Trifluoroborate: A slight excess ensures complete consumption of the often more valuable aryl halide.

-

Palladium Catalyst: The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: Cesium carbonate is often effective in promoting the transmetalation step by activating the trifluoroborate.[7]

-

Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents.

Expanding the Synthetic Toolbox: Sonogashira and Other Couplings

While highly effective in Suzuki-Miyaura reactions, this compound also demonstrates utility in other important C-C bond-forming reactions, notably the Sonogashira coupling.

Sonogashira Coupling: A Copper-Catalyzed Alternative

The Sonogashira reaction provides a powerful method for the coupling of terminal alkynes with aryl or vinyl halides, traditionally employing both palladium and copper catalysts.[8] this compound can serve as a stable and convenient source of the terminal alkyne. Recent advancements have even led to the development of copper-free Sonogashira protocols.[9]

A noteworthy application is the one-pot, three-component synthesis of unsymmetrical diarylalkynes. This procedure begins with a Sonogashira coupling of this compound with an aryl iodide or an electron-deficient aryl bromide at a lower temperature. The in situ generated potassium arylethynyltrifluoroborate then undergoes a subsequent deboronative Sonogashira reaction with a less reactive electron-rich aryl bromide at a higher temperature, all without the need for additional catalyst or base.[10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | C2HBF3K | CID 46739296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Guide to Potassium Organotrifluoroborates: From Discovery to Application in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Era of Stability and Reactivity in Organoboron Chemistry

In the landscape of synthetic organic chemistry, the quest for robust, versatile, and efficient reagents is a perpetual endeavor. The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[1] Central to this transformation are organoboron reagents; however, traditional boronic acids and their ester derivatives often suffer from inherent instability, such as a propensity for protodeboronation and decomposition, which can complicate their handling, storage, and stoichiometric use.[2]

This guide delves into the discovery, history, and application of potassium organotrifluoroborates, a class of tetracoordinate organoboron compounds that have emerged as superior alternatives to their trigonal counterparts.[3][4] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to the often-sensitive nature of boronic acids.[2][5][6] This inherent stability not only simplifies their storage and handling but also imparts a unique reactivity profile, expanding the horizons of cross-coupling chemistry and offering solutions to long-standing synthetic challenges.[4][7] As we will explore, the journey of potassium organotrifluoroborates from laboratory curiosities to indispensable tools in the synthetic chemist's arsenal is a testament to the power of rational reagent design and the continuous pursuit of chemical perfection.[4]

The Genesis of a Reagent: A Historical Perspective

The story of organotrifluoroborates begins not with a flash of insight, but with a slow burn of discovery. While the first report of an organotrifluoroborate complex dates back to 1940, these compounds remained largely as laboratory curiosities for decades.[2] It wasn't until the mid-1990s that their synthetic potential began to be fully appreciated, thanks to a seminal breakthrough in their preparation.

In 1995, a pivotal paper by Vedejs and his colleagues described a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from their corresponding boronic acids using potassium hydrogen difluoride (KHF₂).[2][8][9] This discovery was transformative, as it provided a simple, reliable, and high-yielding route to these exceptionally stable reagents. The key to this process was the use of KHF₂, which, unlike potassium fluoride (KF), is capable of effectively displacing the hydroxyl groups of boronic acids to form the robust trifluoroborate anion.[2]

Following this breakthrough, the field of organotrifluoroborate chemistry experienced a renaissance, with researchers such as Gary Molander, Jean-Pierre Genet, and Robert Batey spearheading the exploration of their synthetic utility.[7][10][11] Molander, in particular, has been a towering figure, extensively developing the chemistry of organotrifluoroborates and demonstrating their broad applicability in Suzuki-Miyaura cross-coupling reactions and a host of other carbon-carbon bond-forming transformations.[4][11] His work, along with that of others, has firmly established potassium organotrifluoroborates as indispensable reagents in the modern synthetic chemist's toolkit, with a growing number of structurally diverse analogs now commercially available.[4]

The Synthetic Chemist's Ally: Properties and Advantages

The surge in popularity of potassium organotrifluoroborates can be attributed to a unique combination of physical and chemical properties that overcome many of the limitations of traditional organoboron reagents.

Key Advantages of Potassium Organotrifluoroborates:

-

Enhanced Stability: As tetracoordinate boron "ate" complexes, the boron atom is less electrophilic and the C-B bond is less susceptible to cleavage by protodeboronation compared to boronic acids and esters.[2] This allows them to be stored indefinitely at room temperature without special precautions and to be carried through multi-step synthetic sequences where other organoboron reagents might fail.[2][6]

-

Ease of Handling: They are typically crystalline, free-flowing solids that are not sensitive to air or moisture, making them easy to weigh and handle in a standard laboratory setting.[2][5]

-

Improved Stoichiometric Control: Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), potassium organotrifluoroborates are well-defined monomeric species. This allows for more precise stoichiometric control in reactions.[2][12]

-

Unique Reactivity: In many cases, potassium organotrifluoroborates exhibit superior reactivity in cross-coupling reactions, particularly with challenging substrates where boronic acids give low yields.[13] The slow in situ release of the corresponding boronic acid under basic conditions is believed to contribute to this enhanced performance by minimizing side reactions.[12][14]

-

Functional Group Tolerance: The trifluoroborate moiety is stable to a wide range of reaction conditions, allowing for the manipulation of other functional groups within the molecule while leaving the carbon-boron bond intact.[3][7]

| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |

| Physical State | Crystalline solids | Often solids, can be oils | Liquids or low-melting solids |

| Air Stability | High | Variable, prone to oxidation | Generally good |

| Moisture Stability | High | Prone to dehydration to boroxines | Susceptible to hydrolysis |

| Handling | Easy, non-hygroscopic | Can be challenging | Generally easy |

| Storage | Indefinite at room temperature | Requires controlled conditions | Generally stable |

| Protodeboronation | Less prone | More susceptible | Less susceptible than acids |

| Solubility | Soluble in polar solvents (MeOH, acetone, DMF, DMSO); sparingly soluble in THF, toluene, water; insoluble in nonpolar solvents (DCM, ether).[2] | Variable | Generally soluble in organic solvents |

Synthesis of Potassium Organotrifluoroborates: A Practical Guide

The most common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[2] This method is high-yielding and tolerates a wide variety of functional groups.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol provides a step-by-step method for the synthesis of potassium phenyltrifluoroborate from phenylboronic acid.

Materials:

-

Phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 4.0 eq).

-

With vigorous stirring, slowly add the saturated KHF₂ solution to the solution of phenylboronic acid.

-

A white precipitate will form immediately. Continue stirring the suspension at room temperature for 30 minutes to ensure complete reaction.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold methanol to remove any unreacted starting materials and inorganic salts.

-

Dry the resulting white solid under vacuum to obtain potassium phenyltrifluoroborate. The product is typically of high purity and can be used without further purification.

Causality Behind Experimental Choices:

-

KHF₂ vs. KF: Potassium hydrogen difluoride is a more effective fluorinating agent than potassium fluoride for this transformation because it provides a source of both fluoride ions and HF, which facilitates the displacement of the hydroxyl groups from the boronic acid.[2]

-

Methanol/Water Solvent System: This solvent mixture is used to dissolve both the boronic acid and the KHF₂, allowing for a homogeneous reaction mixture and facilitating the precipitation of the less soluble potassium organotrifluoroborate product.

The Suzuki-Miyaura Coupling: A Powerful Application

The Suzuki-Miyaura cross-coupling reaction is the flagship application of potassium organotrifluoroborates. Their enhanced stability and favorable reactivity profile make them ideal coupling partners for a wide range of aryl, heteroaryl, and vinyl halides and triflates.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A key step is the transmetalation of the organic group from the boron atom to the palladium center. In the case of potassium organotrifluoroborates, it is believed that they first undergo slow hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[12][14] The base plays a crucial role in activating the boronic acid for transmetalation, typically by forming a more nucleophilic borate species.[15][16][17]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Phenyltrifluoroborate

This protocol details a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a potassium aryltrifluoroborate.

Materials:

-

4-Bromoanisole

-

Potassium phenyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Water

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

-

Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

To a Schlenk tube or microwave vial, add 4-bromoanisole (1.0 eq), potassium phenyltrifluoroborate (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium(II) acetate catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water (e.g., a 10:1 mixture) to the reaction vessel via syringe.

-

Seal the vessel and heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the reaction. Electron-rich and sterically bulky phosphine ligands, such as SPhos, often promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction rates, especially with less reactive aryl chlorides.[13]

-

Base: A base is essential for the transmetalation step. It is believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[15][16][17] The choice of base can influence the reaction outcome, with inorganic bases like potassium carbonate being commonly used.

-

Solvent System: A mixture of an organic solvent (e.g., toluene) and water is often employed. The organic solvent dissolves the organic reactants and the catalyst, while the water helps to dissolve the inorganic base and facilitates the hydrolysis of the organotrifluoroborate to the active boronic acid species.

Conclusion: A Bright Future for a Versatile Reagent

Potassium organotrifluoroborates have transitioned from being niche reagents to workhorses in modern organic synthesis. Their exceptional stability, ease of handling, and versatile reactivity have cemented their place as valuable alternatives to traditional organoboron compounds. For researchers, scientists, and drug development professionals, these reagents offer a reliable and efficient means to construct complex molecular architectures, particularly through the powerful Suzuki-Miyaura cross-coupling reaction. As our understanding of their reactivity continues to grow, we can anticipate the development of new and innovative applications for these remarkable compounds, further expanding the boundaries of what is synthetically possible.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link][2][10]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research2007 , 40 (4), 275–286. [Link][3]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry2015 , 80 (16), 7837–7848. [Link][4]

-

Carrow, B. P.; Hartwig, J. F. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society2011 , 133 (8), 2116–2119. [Link][14]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

-

Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry2003 , 68 (11), 4302–4314. [Link]

-

Murphy, J. M.; Tzschucke, C. C.; Hartwig, J. F. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters2007 , 9 (5), 757–760. [Link][18]

-

Vedejs, E.; Biscoe, M. R. Tetrabutylammonium Trifluoroborates: Reagents for Suzuki-Miyaura Coupling. Organic Syntheses2008 , 85, 20. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link][19]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. [Link][20]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research2007 , 40 (4), 275–286. [Link][3]

-

Catalytic cycle of the Suzuki‐Miyaura cross‐coupling reaction (X=halogen, OTf). ResearchGate. [Link][21]

-

Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics2006 , 25 (21), 5094–5102. [Link][15]

-

Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link][22]

-

Molander, G. A.; Yun, J. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses2013 , 90, 6. [Link][23]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. May 18, 2008. [Link][24]

-

Braga, A. A. C.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society2005 , 127 (25), 9298–9307. [Link][16]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition2010 , 49 (30), 5156–5159. [Link][25]

-

Photoredox/metal dual catalysis of organotrifluoroborates by the Molander group (A–C). ResearchGate. [Link][26]

-

Solubility of KF in four organic solvents and thermodynamic dissolution functions. ResearchGate. [Link][27]

-

Molander, G. A.; Fumagalli, T. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2009 , 74 (5), 2098–2109. [Link][28]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. [Link]

-

Organotrifluoroborate Salts. Chem-Station International Edition. November 2, 2015. [Link][12]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry2015 , 80 (16), 7837–7848. [Link][4]

-

Molander, G. A.; Ito, T. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters2001 , 3 (3), 393–396. [Link][29]

-

Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link][30]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry1995 , 60 (10), 3020–3027. [Link][8]

-

Molander, G. A.; Jean-Gérard, L. POTASSIUM (1-ETHOXYVINYL)TRIFLUOROBORATE. Organic Syntheses2013 , 90, 31. [Link]

-

Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2009 , 12 (6), 811–823. [Link][6]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids (1995). SciSpace. [Link][9]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. [Link][31]

-

Molander, G. A.; Nykaza, T. V. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Angewandte Chemie International Edition2012 , 51 (41), 10309–10313. [Link]

-

O'Hara, D. M.; Iqbal, S.; Lashley, M. R.; De-Peaza, C.; Rajagopalan, V. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal2014 , 16 (3), 480–489. [Link]

-

Stability studies. Stabilitis. [Link]

Sources

- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids (1995) | Edwin Vedejs | 424 Citations [scispace.com]

- 10. Potassium organotrifluoroborates: new perspectives in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molander Group – Professor Product Portal [sigmaaldrich.com]

- 12. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 25. pure.ed.ac.uk [pure.ed.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. uwindsor.ca [uwindsor.ca]

- 31. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

Spectroscopic data (NMR, IR, MS) of potassium ethynyltrifluoroborate

An In-depth Technical Guide to the Spectroscopic Characterization of Potassium Ethynyltrifluoroborate

This compound (KEtFB) is a stable, crystalline solid that has emerged as a versatile and valuable reagent in modern organic synthesis. Unlike many organoboron compounds, organotrifluoroborates exhibit remarkable stability to air and moisture, allowing for indefinite storage and ease of handling.[1] KEtFB serves as a compact and efficient source of the ethynyl anion equivalent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the ethynyl moiety onto aryl or vinyl scaffolds.[1][2] This capability is crucial in the synthesis of pharmaceuticals, functional materials, and complex organic molecules where terminal alkynes are key structural motifs.

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure and purity of this compound. The discussion is tailored for researchers and drug development professionals, emphasizing not just the data itself, but the underlying principles that govern the spectral output.

Molecular Structure and Spectroscopic Implications

The structure of this compound consists of a potassium cation (K⁺) and an ethynyltrifluoroborate anion ([HC≡CBF₃]⁻). The anion features a terminal alkyne group covalently bonded to a tetrahedral trifluoroborate center. This unique arrangement dictates the spectroscopic signature of the molecule. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, ¹⁹F), distinct vibrational modes from the C≡C and B-F bonds, and a stable anionic form make for a rich and definitive spectroscopic profile.

References

A Technical Guide to the Reactivity of the Ethynyl Group in Potassium Ethynyltrifluoroborate

Abstract

Potassium ethynyltrifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis. Its remarkable stability, ease of handling, and unique reactivity profile make it a superior alternative to traditional organoboron compounds and other organometallics, particularly in the context of pharmaceutical and materials science research. This guide provides an in-depth exploration of the reactivity of the ethynyl group within this salt, offering a technical resource for researchers, chemists, and professionals in drug development. We will delve into its synthesis, stability, and diverse applications in key organic transformations, including cross-coupling and cycloaddition reactions. This document is designed to not only provide established protocols but also to offer insights into the mechanistic underpinnings that govern its reactivity, thereby empowering scientists to leverage this reagent to its full potential.

Introduction: The Rise of a Versatile Reagent

The field of organic synthesis continually seeks reagents that offer a harmonious blend of reactivity, stability, and safety. Potassium organotrifluoroborates have distinguished themselves in this regard, and among them, this compound stands out for its utility in introducing the synthetically crucial ethynyl moiety.[1] Unlike many air- and moisture-sensitive organometallic reagents, this compound is a crystalline solid that can be handled in the open air and stored for extended periods without significant degradation, a feature that greatly simplifies experimental procedures and enhances reproducibility.[2][3]

The trifluoroborate group imparts a unique combination of stability and controlled reactivity. The tetracoordinate boron atom is less susceptible to protodeboronation and oxidation compared to its boronic acid and ester counterparts.[4] This stability allows for a broad tolerance of functional groups in coupling partners, a critical attribute in the synthesis of complex molecules. This guide will illuminate the key transformations where the ethynyl group of this compound plays a central role.

Synthesis and Stability of this compound

A robust and scalable synthesis is paramount for the widespread adoption of any reagent. This compound can be efficiently prepared from readily available starting materials.

Synthetic Protocol

The most common and efficient synthesis involves the reaction of a Grignard reagent, ethynylmagnesium bromide, with a trialkyl borate, followed by treatment with potassium hydrogen difluoride (KHF₂).[4]

Experimental Protocol: Synthesis of this compound

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet, a solution of ethylmagnesium bromide in THF is prepared. Acetylene gas is then bubbled through the solution to form ethynylmagnesium bromide.[5][6] The completion of the reaction can be monitored by the cessation of ethane evolution.

-

Borylation: The freshly prepared ethynylmagnesium bromide solution is cooled to 0 °C, and a solution of trimethoxyborane in anhydrous THF is added dropwise while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Fluorination: The reaction mixture is cooled again, and a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is added slowly. The resulting mixture is stirred vigorously overnight.

-

Isolation and Purification: The solid precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum to yield this compound as a white crystalline solid.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Stability Profile

This compound exhibits remarkable stability under ambient conditions. However, its stability is influenced by pH. In acidic conditions, it can undergo protodeboronation. It is generally stable in neutral and basic media, which are the conditions often employed in cross-coupling reactions.

Reactivity in Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, where it serves as a robust and efficient source of the ethynyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent coupling partner for the alkynylation of aryl and heteroaryl halides and triflates.[2][3]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The use of a base is crucial for the transmetalation step, facilitating the transfer of the organic group from boron to palladium.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

-

Reaction Setup: To an oven-dried reaction vessel are added the aryl bromide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 9 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv).[2][3]

-

Solvent Addition: Anhydrous solvent (e.g., THF or a THF/water mixture) is added, and the vessel is purged with an inert gas (e.g., argon or nitrogen).[7]

-

Reaction: The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Couplings with this compound

| Entry | Aryl Halide | Product | Yield (%) | Reference |

| 1 | 4-Bromoanisole | 1-ethynyl-4-methoxybenzene | 85 | [2] |

| 2 | 1-Bromonaphthalene | 1-ethynylnaphthalene | 92 | [2] |

| 3 | 4-Chlorobenzonitrile | 4-ethynylbenzonitrile | 78 | [3] |

| 4 | 2-Bromopyridine | 2-ethynylpyridine | 75 | [8] |

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling provides a direct method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper salts.[9][10] this compound can be utilized in a one-pot, two-step sequence for the synthesis of unsymmetrical diarylalkynes.[11]

Mechanistic Rationale: In a typical Sonogashira reaction, the terminal alkyne is activated by the copper co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. With this compound, the reaction can proceed in a sequential manner. First, a Sonogashira coupling of this compound with an aryl halide forms an arylethynyltrifluoroborate intermediate in situ. This intermediate can then participate in a subsequent deboronative Sonogashira coupling with a second, different aryl halide.[11]

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Diarylalkynes

-

First Coupling: In a reaction vessel, the first aryl halide (e.g., an aryl iodide, 1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., THF). The mixture is stirred at a moderate temperature (e.g., 40 °C) until the first coupling is complete.[11]

-

Second Coupling: The second aryl halide (e.g., an aryl bromide, 1.0 equiv) is then added to the reaction mixture. The temperature is increased (e.g., to 80 °C) to facilitate the second coupling.[11]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques as described for the Suzuki-Miyaura coupling.

Table 2: Examples of Sequential Sonogashira Reactions

| Entry | Aryl Halide 1 | Aryl Halide 2 | Product | Yield (%) | Reference |

| 1 | 4-Iodoanisole | 4-Bromotoluene | 1-(4-methoxyphenyl)-2-(p-tolyl)acetylene | 75 | [11] |

| 2 | 1-Iodonaphthalene | 3-Bromoanisole | 1-((3-methoxyphenyl)ethynyl)naphthalene | 82 | [12][13] |

Diagram of the Sequential Sonogashira Reaction:

Caption: Sequential Sonogashira coupling workflow.

Reactivity in Cycloaddition Reactions

The ethynyl group of this compound can also participate in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures.

Nickel-Catalyzed [4+2] Cycloaddition

Potassium alkynyltrifluoroborates undergo a nickel-catalyzed [4+2] cycloaddition with strained four-membered ring ketones, such as 3-azetidinones and 3-oxetanone, to afford borylated dihydropyridinones and dihydropyranones, respectively.[14] A key advantage of this reaction is the retention of the trifluoroborate group in the product, which allows for further functionalization.

Mechanistic Insights: The proposed mechanism involves the oxidative addition of the four-membered ring to a Ni(0) center, followed by alkyne insertion and reductive elimination.[14] DFT calculations suggest that the reaction proceeds via a nickelacycle intermediate.

Experimental Protocol: Nickel-Catalyzed Cycloaddition

-

Reaction Setup: In a glovebox, a reaction tube is charged with the 3-azetidinone or 3-oxetanone (1.0 equiv), the potassium alkynyltrifluoroborate (1.2 equiv), a nickel catalyst (e.g., Ni(cod)₂, 10 mol%), and a ligand (e.g., PPh₃, 30 mol%).[14]

-

Solvent Addition and Reaction: Anhydrous dioxane is added, and the tube is sealed and heated to 60-90 °C for 18 hours.

-

Workup and Purification: After cooling, the reaction mixture is concentrated, and the product is purified by trituration or crystallization.

Table 3: Examples of Nickel-Catalyzed [4+2] Cycloadditions

| Entry | 4-Membered Ring | Alkynyltrifluoroborate | Product | Yield (%) | Reference |

| 1 | N-Boc-3-azetidinone | K[n-Bu-C≡C-BF₃] | Borylated dihydropyridinone | 80 | [14] |

| 2 | 3-Oxetanone | K[Ph-C≡C-BF₃] | Borylated dihydropyranone | 53 | [14] |

Diagram of the Nickel-Catalyzed Cycloaddition Mechanism:

Caption: Proposed mechanism for the nickel-catalyzed cycloaddition.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of an ethynyl group is a common strategy in drug design to enhance binding affinity, improve metabolic stability, or serve as a handle for further chemical modification. The stability and functional group tolerance of this compound make it an attractive reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its use in Suzuki-Miyaura and Sonogashira couplings allows for the efficient construction of biaryl and heteroaryl structures containing an alkyne linker, which are prevalent motifs in many drug candidates.

Conclusion